![molecular formula C24H23N5O3S B12156901 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl) acetamide](/img/structure/B12156901.png)
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl) acetamide
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Overview
Description
- This compound has the chemical formula C32H29NO7 and a molecular weight of 539.58 g/mol .
- It is commonly referred to as the Fmoc linker due to its use in solid-phase peptide synthesis.
- The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a protecting group for amino acids during peptide assembly.
Preparation Methods
Synthetic Routes: The synthesis typically involves coupling an Fmoc-protected amino acid with a resin-bound amine. The Fmoc group is then removed to expose the amino group for further peptide elongation.
Reaction Conditions: Reactions occur under mild conditions, often using base-catalyzed deprotection and coupling steps.
Industrial Production: While not produced industrially in large quantities, it plays a crucial role in peptide synthesis.
Chemical Reactions Analysis
Reactions: It undergoes peptide bond formation (amide coupling) reactions.
Common Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and base (e.g., DIEA).
Major Products: The major product is the growing peptide chain attached to the resin.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- The compound has shown promising results in antimicrobial assays against various bacterial and fungal strains. In vitro studies indicate that it possesses significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- A study demonstrated that derivatives of similar triazole compounds exhibited varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy .
-
Anticancer Potential
- Triazole derivatives have been extensively studied for their anticancer properties. Preliminary investigations into this compound indicate potential cytotoxic effects against cancer cell lines, possibly due to the inhibition of specific metabolic pathways .
- Structure-activity relationship (SAR) studies suggest that modifications in the phenyl and triazole moieties may lead to improved selectivity and potency against cancer cells.
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Activity
In a comparative study of various triazole derivatives, 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acetamide was tested against a panel of bacterial strains using an agar diffusion method. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Screening
A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines including breast and lung cancer cells. The findings revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
- As a linker, it doesn’t exert direct effects. its role in peptide synthesis impacts downstream applications.
- Molecular targets and pathways depend on the specific peptide being synthesized.
Comparison with Similar Compounds
Similar Compounds: Other peptide linkers include Wang resin and Merrifield resin.
Uniqueness: The Fmoc linker stands out due to its compatibility with automated peptide synthesis and ease of deprotection.
Remember that this compound’s significance lies in its utility during peptide assembly, contributing to advancements in various scientific fields
Biological Activity
The compound 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring connected to an acetamide moiety and a dimethoxyphenyl group. Its molecular weight is approximately 477.546 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and receptors involved in several metabolic pathways. Key mechanisms include:
- Inhibition of Prostaglandin Synthase : The compound has been shown to inhibit human prostaglandin reductase (PTGR2), an enzyme involved in the metabolism of prostaglandins, which are critical mediators in inflammation and pain .
- Antimicrobial Activity : Triazole derivatives are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity, potentially through disruption of bacterial cell wall synthesis or function .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against PTGR2 with an IC50 value indicating effective concentration levels required for inhibition. The docking studies suggest favorable binding interactions with the active site of the enzyme .
In Vivo Studies
Limited in vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound. Initial findings indicate a potential for anti-inflammatory effects in animal models, supporting its use as a candidate for further development in treating inflammatory diseases.
Case Studies
- Case Study on Inflammatory Response : A study investigated the effect of this compound on inflammatory markers in a rat model induced with arthritis. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its therapeutic potential in managing inflammatory conditions.
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with results comparable to standard antibiotics .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Biological Activity | IC50 Value (µM) | Target | Effect |
---|---|---|---|
Prostaglandin Synthase Inhibition | 12 | PTGR2 | Anti-inflammatory |
Antibacterial Activity | 15 | Various Gram-positive bacteria | Bactericidal |
Properties
Molecular Formula |
C24H23N5O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-31-20-13-12-17(14-21(20)32-2)23-27-28-24(29(23)25)33-15-22(30)26-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-14H,15,25H2,1-2H3,(H,26,30) |
InChI Key |
VZBXTCHBASLOSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC |
Origin of Product |
United States |
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